molecular formula C8H10BrN3O B1524988 3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one CAS No. 1311314-47-2

3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one

Cat. No.: B1524988
CAS No.: 1311314-47-2
M. Wt: 244.09 g/mol
InChI Key: JMVINFSKEVPFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups and substituents. According to the IUPAC naming system, the compound is designated as 3-bromo-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one, with the Chemical Abstracts Service number 1311314-47-2. The molecular formula C8H10BrN3O reflects the presence of eight carbon atoms, ten hydrogen atoms, one bromine atom, three nitrogen atoms, and one oxygen atom within the molecular structure. The International Chemical Identifier string for this compound is InChI=1S/C8H10BrN3O/c1-11-5-6(4-10-11)12-3-2-7(9)8(12)13/h4-5,7H,2-3H2,1H3, providing a unique digital representation of its molecular connectivity.

The nomenclature system prioritizes the pyrrolidin-2-one ring as the parent structure, with the pyrazole moiety designated as a substituent at the nitrogen position. The bromine atom at position three represents a halogen substitution that significantly influences the compound's chemical reactivity and biological properties. The methyl group attached to the pyrazole nitrogen at position one further defines the structural specificity of this compound. This systematic approach to nomenclature ensures precise identification and eliminates ambiguity in chemical communication within the scientific community.

Table 1: Molecular Identification Data for this compound

Parameter Value
Molecular Formula C8H10BrN3O
Molecular Weight 244.09 g/mol
CAS Number 1311314-47-2
InChI Key JMVINFSKEVPFNI-UHFFFAOYSA-N
SMILES Notation CN1C=C(C=N1)N2CCC(C2=O)Br

Historical Context in Heterocyclic Chemistry Research

The development of this compound emerges from a rich historical foundation in heterocyclic chemistry that traces back to the pioneering work of nineteenth-century chemists. The pyrazole component of this hybrid structure has its origins in the seminal research conducted by German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883 to identify this class of five-membered heterocyclic compounds. Subsequently, Hans von Pechmann achieved the first synthesis of pyrazole in 1898 through the reaction of acetylene and diazomethane, establishing fundamental synthetic methodologies that continue to influence contemporary heterocyclic chemistry.

The pyrrolidinone portion of the compound represents another significant milestone in heterocyclic development, with 2-pyrrolidone serving as the simplest gamma-lactam structure. Industrial production of pyrrolidinone derivatives became established through the treatment of gamma-butyrolactone with ammonia under elevated temperature and pressure conditions, typically employing magnesium silicate catalysts. This historical progression in synthetic methodology laid the groundwork for the development of more complex hybrid structures that combine multiple heterocyclic systems.

The concept of heterocyclic hybridization gained prominence during the late twentieth and early twenty-first centuries as researchers recognized the enhanced biological activities achievable through the combination of pharmacologically active ring systems. The integration of pyrazole and pyrrolidinone scaffolds represents a strategic approach to drug design, leveraging the individual strengths of each heterocyclic component while potentially minimizing limitations associated with single-ring systems. This historical evolution in heterocyclic chemistry reflects the ongoing pursuit of molecular architectures that optimize therapeutic potential while maintaining favorable pharmacological properties.

Position Within Pyrazole-Pyrrolidinone Hybrid Scaffolds

This compound occupies a distinctive position within the broader category of pyrazole-pyrrolidinone hybrid scaffolds, representing a specific structural variant that incorporates halogen substitution to enhance reactivity and biological activity. The compound belongs to the classification of pyrazole derivatives, which are recognized for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and antitumor effects. Within this classification, the presence of the bromine atom at the third position of the pyrrolidinone ring distinguishes this compound from other members of the hybrid scaffold family.

The structural architecture of this compound demonstrates the successful integration of two pharmacologically significant heterocyclic systems. The pyrazole ring contributes a five-membered aromatic structure containing two adjacent nitrogen atoms, which endows the molecule with unique electronic properties and hydrogen bonding capabilities. The pyrrolidinone component provides a five-membered lactam structure that serves as a gamma-lactam, contributing to the compound's stability and potential for biological interaction. This combination creates a hybrid scaffold that possesses the advantageous properties of both parent heterocyclic systems.

Recent synthetic developments have expanded the accessibility of pyrazole-pyrrolidinone hybrid compounds through advanced methodologies such as multicomponent reactions and specific functional group transformations. The synthesis of this compound can be achieved through various approaches, including the reaction of 1-methyl-1H-pyrazole with bromo-substituted pyrrolidinone under controlled conditions. These synthetic advances have positioned such hybrid scaffolds as valuable intermediates in medicinal chemistry research and pharmaceutical development.

Table 2: Structural Classification of Pyrazole-Pyrrolidinone Hybrid Scaffolds

Scaffold Type Key Features Biological Activity Profile
Unsubstituted Pyrazole-Pyrrolidinone Basic hybrid structure Moderate biological activity
Halogenated Variants Enhanced reactivity through halogen substitution Improved pharmacological properties
N-Methylated Derivatives Increased lipophilicity and metabolic stability Enhanced bioavailability
Polyfunctional Hybrids Multiple substituents for targeted activity Selective biological interactions

The position of this compound within this scaffold family is further defined by its potential for chemical modification and derivatization. The bromine substituent serves as a reactive handle for nucleophilic substitution reactions, enabling the introduction of diverse functional groups to modulate biological activity. This reactivity profile makes the compound particularly valuable as a synthetic intermediate for the development of more complex molecular architectures targeting specific biological pathways.

Properties

IUPAC Name

3-bromo-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O/c1-11-5-6(4-10-11)12-3-2-7(9)8(12)13/h4-5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVINFSKEVPFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCC(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

  • Molecular Formula : C8_8H10_{10}BrN3_3O
  • Molecular Weight : 244.09 g/mol
  • CAS Number : 1315367-41-9

The presence of the bromine atom and the pyrazole ring enhances its potential as a pharmacologically active agent. The compound's synthesis typically involves reactions that can yield various derivatives, which may exhibit distinct biological activities.

Potential Biological Activities

While direct studies on 3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one are scarce, insights can be drawn from related compounds and the general biological activities associated with pyrazole derivatives:

  • Anticancer Activity : Pyrazole derivatives have been recognized for their anticancer properties. For instance, studies have shown that certain pyrazoles exhibit significant cytotoxic effects against breast cancer cell lines, particularly when combined with conventional chemotherapeutic agents like doxorubicin . The structural features of this compound may similarly contribute to anticancer efficacy.
  • Antimicrobial Properties : Compounds containing pyrazole rings are often studied for their antimicrobial activities. The brominated variants tend to show enhanced activity against various bacterial strains . Given the structure of this compound, it could potentially display similar antimicrobial effects.
  • Inhibitory Activities : Research on other pyrazole derivatives indicates potential inhibitory effects on enzymes such as xanthine oxidase, which is relevant in conditions like gout . Exploring the enzyme inhibition capabilities of this compound could reveal valuable therapeutic applications.

Molecular Docking Studies

Molecular docking studies are critical for predicting how compounds like this compound interact with biological targets. These studies can elucidate binding affinities and interaction dynamics with proteins implicated in disease pathways, providing insights into its pharmacokinetic properties and therapeutic potential.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds can be beneficial:

Compound NameStructureUnique Features
3-bromo-1-methylpyrazoleStructureLacks the pyrrolidinone ring; primarily studied for antimicrobial properties.
4-bromo-N-(pyrazolyl)carboxamideStructureContains a carboxamide group; shows varied biological activity compared to the pyrrolidinone structure.
5-(bromomethyl)-pyrazoleStructureFeatures a different substitution pattern; primarily used in synthetic applications rather than direct biological activity.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one has been investigated for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Studies:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. Research shows that the bromine substituent may enhance the compound's ability to penetrate cell membranes and interact with DNA, leading to apoptosis in cancer cells.

Biological Research

The compound has been utilized as a tool in biological studies, particularly in understanding enzyme interactions and signaling pathways.

Applications:

  • Enzyme Inhibition : Studies have demonstrated that 3-bromo derivatives can act as inhibitors for certain enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders.

Small Molecule Scaffold

As a small molecule scaffold, this compound serves as a versatile building block for synthesizing more complex molecules.

Research Insights:

  • Drug Discovery : Its scaffold can be modified to create libraries of compounds that may exhibit enhanced pharmacological properties. This has implications in high-throughput screening for new drug candidates.

Comparative Analysis of Related Compounds

To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Application
3-Bromo-1-methylpyrazolePyrazole derivativeAntimicrobial agents
4-Bromo-1-methylpyrrolidinePyrrolidine derivativeNeuroprotective effects
3-BromopyrazolePyrazole derivativeAnti-inflammatory properties

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers: Pyrazole Substitution

  • 3-Bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one (92% purity): Differs in the pyrazole attachment position (3-yl vs. 4-yl).
  • 4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-one and 4-(1-Methyl-1H-pyrazol-5-yl)pyrrolidin-2-one: Lack bromine but share the pyrrolidinone-pyrazole framework. The absence of bromine reduces electrophilicity, limiting their utility in cross-coupling reactions .

Brominated Pyrrolidinones with Aromatic Substituents

  • 3-Bromo-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one (CAS 192318-55-1): Replaces the pyrazole with a halogenated phenyl group. The chloro-fluoro substituents increase molecular weight (292.53 g/mol) and lipophilicity, likely impacting bioavailability compared to the pyrazole-containing analog .

Brominated Pyrazolones

  • 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17): Features a dihydropyrazol-3-one core with bromine and a chlorophenyl group. The aromatic system and conjugated carbonyl group enhance planarity, contrasting with the non-aromatic pyrrolidinone in the target compound .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
3-Bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one Pyrrolidin-2-one 3-Br, 1-(1-Me-pyrazol-4-yl) ~272.12* Electrophilic Br, H-bond donor/acceptor
3-Bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one Pyrrolidin-2-one 3-Br, 1-(1-Me-pyrazol-3-yl) ~272.12* Steric variation at pyrazole position
4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-one Pyrrolidin-2-one 1-(1-Me-pyrazol-4-yl) 165.20 Non-brominated, limited reactivity
3-Bromo-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one Pyrrolidin-2-one 3-Br, 1-(3-Cl-4-F-Ph) 292.53 Increased lipophilicity, aromatic
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one Dihydropyrazol-3-one 4-Br, 2-(4-Cl-Ph), 1,5-Me 301.50 Aromatic, conjugated carbonyl

*Calculated based on formula C₈H₁₀BrN₃O.

Preparation Methods

N-Alkylation of Pyrrolidin-2-one with 1-Methyl-1H-pyrazol-4-yl Derivatives

  • The N-substitution is commonly achieved by nucleophilic substitution reactions where the pyrrolidin-2-one nitrogen attacks an electrophilic 1-methyl-1H-pyrazol-4-yl-containing alkyl halide or equivalent.
  • For example, 1-(1-methyl-1H-pyrazol-4-yl) ethanone derivatives can be used as alkylating agents under reflux in polar solvents such as water or ethanol to form the N-substituted pyrrolidin-2-one intermediate.
  • Reaction temperatures are typically maintained between 100–110 °C with stirring for 3–4 hours to ensure completion.

Bromination at the 3-Position of Pyrrolidin-2-one Ring

  • Bromination is performed using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
  • The reaction is often carried out in solvents like dichloromethane or acetic acid at low temperatures to avoid overbromination or side reactions.
  • The regioselectivity favors the 3-position due to the electronic environment of the pyrrolidinone ring.

Reduction and Cyclization Steps (if applicable)

  • Some synthetic routes involve intermediates with nitro or amino groups on aromatic rings attached to the pyrazole, which are reduced and cyclized using metals like indium in acidic aqueous media (e.g., 2N HCl) at reflux (100–110 °C).
  • This step is critical for forming fused or bicyclic structures but may also be adapted for preparing pyrazolyl-substituted pyrrolidinones.

Example Preparation Method (Adapted from Patent CN112079816A)

Step Reagents and Conditions Product Yield (%) Notes
1. Substitution Reaction 4-bromo-2-nitroaniline (50 mmol), 2-bromo-1-(1-methyl-1H-pyrazol-4-yl) ethanone (50 mmol), water (150 mL), reflux 100–110 °C, 3–4 h 1-(1-methyl-1H-pyrazol-4-yl)-2-[(4-bromo-2-nitro)phenylamino] ethanone 91.4 Extracted with ethyl acetate, dried, concentrated
2. Reduction & Cyclization Above intermediate (25 mmol), metallic indium (62.5 mmol), 2N HCl (62.5 mL), water (100 mL), reflux 100–110 °C, 3–4 h 7-bromo-2-(1-methyl-1H-pyrazol-4-yl) quinoxaline (related intermediate) 90.0 Extracted with dichloromethane, washed, recrystallized

Note: While this patent focuses on quinoxaline derivatives, the methodology of coupling pyrazolyl ethanone derivatives and subsequent cyclization/reduction is instructive for the preparation of pyrazolyl-substituted pyrrolidinones.

Alternative Synthetic Routes and Considerations

  • Synthesis of 5-bromo-1-methyl-1H-pyrazole-3-amine , a key pyrazole building block, can be performed from diethyl butynedioate and methylhydrazine, followed by bromination with tribromooxyphosphorus and subsequent functional group transformations under mild conditions avoiding toxic reagents like cyanogen bromide and n-butyl lithium. This route offers safer and scalable access to bromopyrazoles for further coupling.

  • N-Alkylation of pyrrolidin-2-one with brominated pyrazole derivatives can be conducted under inert atmosphere with sodium hydride or potassium carbonate as bases in polar aprotic solvents to promote nucleophilic substitution.

  • Bromination of pyrrolidin-2-one derivatives can be optimized by controlling stoichiometry and temperature to selectively obtain the 3-bromo derivative without affecting the pyrazole ring.

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions Remarks
N-Alkylation Temperature 100–110 °C (reflux) 3–4 hours stirring
Solvent for Alkylation Water, ethanol, or polar aprotic solvents Ensures solubility and reaction rate
Bromination Agent N-bromosuccinimide (NBS), Br2 Controlled addition, low temp (0–25 °C)
Bromination Solvent Dichloromethane, acetic acid Inert, stabilizes intermediate
Reduction Agent Metallic indium in 2N HCl For cyclization/reduction steps
Purification Extraction, recrystallization, chromatography Ensures purity and yield
Typical Yield (%) 85–92% (depending on step) High yields achievable with optimization

Research Findings and Optimization Notes

  • The use of metallic indium and acidic aqueous media provides a mild and efficient reduction and cyclization method that avoids harsh reagents and allows for high yields and scalability.

  • Avoidance of hazardous reagents such as n-butyl lithium and cyanogen bromide in pyrazole bromination and amination steps improves safety and environmental compatibility.

  • The N-alkylation step benefits from using water as a green solvent and moderate reflux conditions, reducing side reactions and improving product isolation.

  • Bromination must be carefully controlled to prevent overbromination or degradation of the pyrazole ring, which is sensitive to electrophilic substitution under harsh conditions.

Q & A

Q. What are the key steps for synthesizing 3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one?

Methodological Answer: The synthesis typically involves:

Bromination : Introduce bromine at the pyrrolidin-2-one scaffold using reagents like N-bromosuccinimide (NBS) under radical initiation or bromine in chloroform (e.g., 68% yield for analogous brominated pyrazoles in ).

Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig coupling to attach the 1-methyl-1H-pyrazol-4-yl moiety. For example, Pd catalysts (e.g., Pd₂(dba)₃ with XPhos ligand) and Cs₂CO₃ as base in anhydrous DMF at 100°C for 12 hours (as in ).

Purification : Column chromatography or recrystallization (e.g., ethanol for crystallization in ).

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
BrominationBr₂ in CHCl₃, 4 h, RT68%
CouplingPd₂(dba)₃, XPhos, 100°C70–88%

Q. How is the crystal structure of this compound determined?

Methodological Answer: X-ray crystallography using SHELXL ( ) is standard:

Data Collection : High-resolution diffraction data (e.g., Cu-Kα radiation, 100 K).

Structure Solution : Direct methods (SHELXS) or intrinsic phasing.

Refinement : SHELXL with anisotropic displacement parameters, hydrogen bonding, and validation via R-factor (<5% for high-quality data).

Validation : Check using CCDC tools for bond lengths/angles and PLATON for twinning.

Q. Key Metrics :

  • R1 : <0.05 for high-resolution data.
  • CCDC Deposition : Required for publication.

Advanced Research Questions

Q. How to resolve contradictions in bromination yields reported across studies?

Methodological Answer: Discrepancies arise from:

  • Reagent Purity : Impurities in Br₂ or solvents (e.g., moisture in CHCl₃) reduce yields.
  • Radical Inhibitors : Trace stabilizers in NBS may suppress bromination.
  • Reaction Monitoring : Use TLC or LC-MS to optimize reaction time (e.g., 4 h vs. 16 h in vs. 10).

Q. Experimental Design :

Control Reactions : Compare Br₂ vs. NBS under identical conditions.

Kinetic Studies : Track intermediates via in-situ IR or NMR.

Computational Modeling : DFT calculations to assess bromination energetics.

Q. What advanced analytical techniques validate structural purity and regioselectivity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrazole C-H coupling patterns in ).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
  • X-ray Photoelectron Spectroscopy (XPS) : Detect bromine binding energy (~70 eV for C-Br).
  • HPLC-PDA : Quantify impurities (<0.5% area).

Q. Table 2: Example Analytical Data

TechniqueKey Peaks/DataReference
¹H NMR (400 MHz, DMSO-d₆)δ 8.15 (s, 1H, pyrazole-H)
HRMS (ESI+)m/z 256.0231 ([M+H]⁺, calc. 256.0228)

Q. How to predict biological activity using computational models?

Methodological Answer:

Docking Studies : Use AutoDock Vina with beta-3 adrenergic receptor (PDB ID: 7C7U) to assess binding affinity.

QSAR Models : Corrogate substituent effects (e.g., bromine’s electronegativity) with activity (e.g., EC₅₀ for beta-3 agonism in ).

MD Simulations : GROMACS for stability of ligand-receptor complexes over 100 ns.

Q. Key Parameters :

  • Lipinski’s Rule : MW <500, logP <5.
  • ADMET Prediction : SwissADME for bioavailability.

Q. How to handle hygroscopic intermediates during synthesis?

Methodological Answer:

  • Protection Strategies : Use Boc or Fmoc groups for amine intermediates (e.g., Boc-protected pyrazole in ).
  • Moisture-Free Conditions : Schlenk line for air-sensitive steps.
  • Lyophilization : Freeze-drying after aqueous workup.

Q. What are the challenges in scaling up multi-step syntheses?

Methodological Answer:

  • Catalyst Loading : Reduce Pd use via ligand-accelerated catalysis.
  • Solvent Selection : Replace DMF with MeCN or EtOAc for easier recycling.
  • Process Analytical Technology (PAT) : In-line FTIR for real-time monitoring.

Q. How to address discrepancies in crystallographic data interpretation?

Methodological Answer:

  • Twinned Data : Use SHELXL’s TWIN command for refinement ().
  • Disorder Modeling : PART instructions in SHELXL for flexible substituents.
  • Validation Tools : Check using RIGUI (rigid-body fit) and Mogul for bond geometry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.